molecular formula C18H19NO4 B6662530 2-[4-[(2-Cyclobutylacetyl)amino]naphthalen-1-yl]oxyacetic acid

2-[4-[(2-Cyclobutylacetyl)amino]naphthalen-1-yl]oxyacetic acid

Cat. No.: B6662530
M. Wt: 313.3 g/mol
InChI Key: WQNMAPUXHUIBMM-UHFFFAOYSA-N
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Description

2-[4-[(2-Cyclobutylacetyl)amino]naphthalen-1-yl]oxyacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring system substituted with a cyclobutylacetylamino group and an oxyacetic acid moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Cyclobutylacetyl)amino]naphthalen-1-yl]oxyacetic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative The naphthalene ring is first functionalized to introduce the amino group, followed by the attachment of the cyclobutylacetyl group through an amide bond formation

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Cyclobutylacetyl)amino]naphthalen-1-yl]oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may find applications in the development of new polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism by which 2-[4-[(2-Cyclobutylacetyl)amino]naphthalen-1-yl]oxyacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene ring systems but different substituents.

    Cyclobutylacetyl derivatives: Compounds featuring the cyclobutylacetyl group attached to different core structures.

    Oxyacetic acid derivatives: Compounds with the oxyacetic acid moiety linked to various aromatic or aliphatic systems.

Uniqueness

2-[4-[(2-Cyclobutylacetyl)amino]naphthalen-1-yl]oxyacetic acid is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or physical properties compared to other similar compounds.

Properties

IUPAC Name

2-[4-[(2-cyclobutylacetyl)amino]naphthalen-1-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(10-12-4-3-5-12)19-15-8-9-16(23-11-18(21)22)14-7-2-1-6-13(14)15/h1-2,6-9,12H,3-5,10-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNMAPUXHUIBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(=O)NC2=CC=C(C3=CC=CC=C32)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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